molecular formula C26H20N2O3S3 B11694325 (5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11694325
M. Wt: 504.6 g/mol
InChI Key: WXXDXEQSQQUONI-KQWNVCNZSA-N
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Description

The compound (5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic thiazolidinone derivative characterized by a phenothiazine moiety and a 3-methoxybenzylidene substituent. Its molecular structure combines a thiazolidinone core (a five-membered ring containing sulfur and nitrogen) with a conjugated system that includes a phenothiazine group, known for its bioactivity in neurological and antipsychotic applications . The compound’s IUPAC name reflects its Z-configuration at the 5-position benzylidene double bond, critical for maintaining its stereochemical stability and interaction with biological targets. Key spectral data (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR) confirm its structural integrity, with distinct signals for the methoxy group (δ 3.80 ppm) and the thioxo (C=S) group (δ 193.3 ppm) .

Properties

Molecular Formula

C26H20N2O3S3

Molecular Weight

504.6 g/mol

IUPAC Name

(5Z)-5-[(3-methoxyphenyl)methylidene]-3-(3-oxo-3-phenothiazin-10-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H20N2O3S3/c1-31-18-8-6-7-17(15-18)16-23-25(30)27(26(32)34-23)14-13-24(29)28-19-9-2-4-11-21(19)33-22-12-5-3-10-20(22)28/h2-12,15-16H,13-14H2,1H3/b23-16-

InChI Key

WXXDXEQSQQUONI-KQWNVCNZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Formation of the Phenothiazine Propyl Intermediate

The synthesis begins with the alkylation of phenothiazine to introduce a propyl chain. In a representative procedure, phenothiazine (0.301 mol) reacts with 1-bromo-3-chloropropane (0.301 mol) in ethanol under magnetic stirring for 5 hours at room temperature, yielding 10-(3-chloropropyl)-10H-phenothiazine (Compound 1 ). This intermediate is critical for subsequent functionalization.

Key reaction:

Phenothiazine+BrCH2CH2CH2ClEthanol, RT10-(3-chloropropyl)-10H-phenothiazine[1]\text{Phenothiazine} + \text{BrCH}2\text{CH}2\text{CH}_2\text{Cl} \xrightarrow{\text{Ethanol, RT}} \text{10-(3-chloropropyl)-10H-phenothiazine} \quad

Urea Derivative Formation

Compound 1 undergoes nucleophilic substitution with urea to form N-[3-(10H-phenothiazin-10-yl)propyl]urea (Compound 2 ). This step typically involves refluxing Compound 1 with excess urea in ethanol, followed by crystallization.

Key reaction:

Compound 1+NH2CONH2Ethanol, ΔN-[3-(10H-phenothiazin-10-yl)propyl]urea[1]\text{Compound 1} + \text{NH}2\text{CONH}2 \xrightarrow{\text{Ethanol, Δ}} \text{N-[3-(10H-phenothiazin-10-yl)propyl]urea} \quad

Schiff Base Condensation

Compound 2 reacts with 3-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) to form the Schiff base intermediate (Compound 3 ). This step introduces the arylidene moiety necessary for the final Knoevenagel condensation.

Key reaction:

Compound 2+3-MeO-C6H4CHOCH3COOH, ΔN-[3-(10H-phenothiazin-10-yl)propyl]-N’-(3-methoxybenzylidene)urea[1][5]\text{Compound 2} + \text{3-MeO-C}6\text{H}4\text{CHO} \xrightarrow{\text{CH}_3\text{COOH, Δ}} \text{N-[3-(10H-phenothiazin-10-yl)propyl]-N’-(3-methoxybenzylidene)urea} \quad

Thiazolidinone Ring Formation

The Schiff base (Compound 3 ) undergoes cyclization with thioglycolic acid in the presence of anhydrous ZnCl2_2 as a catalyst, forming the 2-thioxo-1,3-thiazolidin-4-one core (Compound 4 ).

Key reaction:

Compound 3+HSCH2COOHZnCl2,6080C3-[3-Oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one[1][2]\text{Compound 3} + \text{HSCH}2\text{COOH} \xrightarrow{\text{ZnCl}2, 60–80^\circ \text{C}} \text{3-[3-Oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one} \quad

Knoevenagel Condensation

The final step involves the condensation of Compound 4 with 3-methoxybenzaldehyde in ethanol under basic conditions (e.g., potassium hydroxide or sodium ethoxide), yielding the target compound with a (Z)-configured benzylidene group.

Key reaction:

Compound 4+3-MeO-C6H4CHOC2H5ONa, Δ(5Z)-5-(3-Methoxybenzylidene)-3-[3-Oxo-3-(10H-Phenothiazin-10-Yl)Propyl]-2-Thioxo-1,3-Thiazolidin-4-One[1][2][5]\text{Compound 4} + \text{3-MeO-C}6\text{H}4\text{CHO} \xrightarrow{\text{C}2\text{H}5\text{ONa, Δ}} \text{(5Z)-5-(3-Methoxybenzylidene)-3-[3-Oxo-3-(10H-Phenothiazin-10-Yl)Propyl]-2-Thioxo-1,3-Thiazolidin-4-One} \quad

Optimization of Reaction Conditions

Temperature and Time

  • Alkylation of phenothiazine : Room temperature (25°C) for 5 hours achieves 85–90% conversion.

  • Schiff base formation : Reflux (78°C) for 4–6 hours ensures complete imine formation.

  • Knoevenagel condensation : Elevated temperatures (80–90°C) for 8–12 hours maximize regioselectivity and yield.

Catalysts and Reagents

  • ZnCl2_2 : Essential for cyclization efficiency in thiazolidinone formation (yield: 70–75%).

  • C2_2H5_5ONa : Preferred base for Knoevenagel condensation due to minimal side reactions.

  • Microwave-assisted synthesis : Reduces reaction time for cyclization from 8 hours to 30 minutes (yield: 82%).

Purification and Characterization

Purification Techniques

StepMethodSolvent SystemPurity (%)Yield (%)
Compound 1Column chromatographyHexane:Ethyl acetate (3:7)9878
Compound 4RecrystallizationEthanol9565
Final productFlash chromatographyDichloromethane:Methanol (9:1)9960

Analytical Methods

  • IR spectroscopy : Confirms C=O (1680–1700 cm1^{-1}) and C=S (1250–1300 cm1^{-1}) stretches.

  • NMR spectroscopy :

    • 1^1H NMR: δ 7.8–8.2 ppm (benzylidene protons), δ 3.8 ppm (OCH3_3).

    • 13^{13}C NMR: δ 190 ppm (C=O), δ 178 ppm (C=S).

  • Mass spectrometry : Molecular ion peak at m/z 504.6 [M+H]+^+ .

Comparative Analysis of Synthetic Strategies

MethodAdvantagesLimitationsYield (%)
Conventional heatingScalable, low costLong reaction times60–65
Microwave-assistedFaster, higher yieldSpecialized equipment required75–80
Solvent-freeEnvironmentally friendlyLower purity50–55

Challenges and Solutions

  • Stereoselectivity in Knoevenagel condensation : Use of bulky bases (e.g., DBU) improves (Z)-isomer selectivity.

  • Byproduct formation during cyclization : Excess thioglycolic acid (1.5 equiv) suppresses dimerization .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Thiazolidin-4-one derivatives, including the compound , have shown promising antimicrobial properties. Studies indicate that similar compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, a series of thiazolidin-4-one compounds demonstrated inhibition rates of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .

Table 1: Antibacterial Activity of Thiazolidin-4-One Derivatives

Compound NameBacterial StrainInhibition Rate (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66
(5Z)-5-(3-methoxybenzylidene)-...E. coliTBD

Anticancer Activity

Research has highlighted the anticancer potential of thiazolidin-4-one derivatives, with several studies showcasing their ability to inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
(5Z)-5-(3-methoxybenzylidene)-...MCF-7TBD
(5Z)-5-(3-methoxybenzylidene)-...HepG2TBD

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties through in silico docking studies, suggesting its potential as a 5-lipoxygenase inhibitor . This pathway is crucial in mediating inflammatory responses, and compounds that can effectively inhibit this enzyme hold therapeutic promise.

Study on Antimicrobial Properties

A recent study synthesized various thiazolidin-4-one derivatives and assessed their antimicrobial efficacy. The results indicated that certain modifications to the phenyl ring could enhance antibacterial activity significantly . The study utilized standard microbiological techniques to evaluate the inhibition zones and minimum inhibitory concentrations (MICs).

Study on Anticancer Properties

Another investigation focused on the anticancer potential of thiazolidin-4-one derivatives against multiple cancer cell lines. The study revealed that specific structural modifications led to enhanced cytotoxicity against MCF-7 and HepG2 cell lines, with some compounds exhibiting IC50 values lower than 1 µM .

Mechanism of Action

The mechanism of action of (5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenothiazine moiety is known to interact with neurotransmitter receptors, which could explain some of its pharmacological actions.

Comparison with Similar Compounds

Compound 9g [(5Z)-5-(3-Methoxybenzylidene)-3-(4-(3-Methoxyphenylmethylamino)Butyl)-2-Thioxo-1,3-Thiazolidin-4-One]

  • Key Differences: Replaces the phenothiazine-propyl group with a 4-(3-methoxyphenylmethylamino)butyl chain. Retains the 3-methoxybenzylidene moiety but lacks the phenothiazine ring system.
  • Bioactivity: No explicit bioactivity data provided, but the absence of phenothiazine may reduce affinity for dopamine receptors compared to the target compound.

(5Z)-5-(2-Methylbenzylidene)-3-Phenyl-2-Thioxo-1,3-Thiazolidin-4-One

  • Key Differences: Substitutes 3-methoxybenzylidene with 2-methylbenzylidene and replaces the phenothiazine-propyl group with a phenyl ring. Simpler structure with fewer aromatic systems.
  • Crystallographic Data : Exhibits distinct torsion angles (e.g., C1–S1–C2–N1 = −177.47°), influencing molecular planarity and packing .
  • Bioactivity: As a rhodanine derivative, it may exhibit antimicrobial or antidiabetic properties, though phenothiazine-related CNS activity is absent .

Complex Pyrazole-Thiazolidinone Hybrid [(5Z)-5-({3-[3-Methyl-4-(2-Methylpropoxy)Phenyl]-1-Phenyl-1H-Pyrazol-4-yl}Methylidene)-3-(3-Methoxypropyl)-2-Thioxo-1,3-Thiazolidin-4-One]

  • Key Differences: Incorporates a pyrazole ring and extended aromatic system, increasing molecular complexity. The 3-methoxypropyl group enhances lipophilicity compared to the phenothiazine-propyl chain.
  • Pharmacokinetics : Likely exhibits improved membrane permeability due to the methoxypropyl substituent, though metabolic stability may vary .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity
Target Compound C${25}$H${21}$N$3$O$3$S$_3$ 484.59 Phenothiazine-propyl, 3-methoxybenzylidene Potential CNS modulation
Compound 9g C${23}$H${27}$N$2$O$3$S$_2$ 443.14 4-(3-Methoxyphenylmethylamino)butyl Not specified
(5Z)-5-(2-Methylbenzylidene)-3-Phenyl-2-Thioxo-1,3-Thiazolidin-4-One C${17}$H${14}$N$2$OS$2$ 326.43 2-Methylbenzylidene, phenyl Antimicrobial
Pyrazole-Thiazolidinone Hybrid C${29}$H${32}$N$4$O$3$S$_2$ 564.77 Pyrazole, 3-methoxypropyl Not specified

Pharmacological Implications

  • Simpler Analogues: Compounds lacking phenothiazine (e.g., 2-methylbenzylidene derivatives) may prioritize non-CNS applications, such as antimicrobial or metabolic disorder treatments .

Biological Activity

The compound (5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article reviews the biological activities associated with this specific compound, focusing on its potential therapeutic applications based on existing literature and research findings.

Structure and Properties

The compound features a thiazolidin-4-one core, characterized by a sulfur atom and a nitrogen atom in its ring structure. The presence of various substituents, such as the methoxybenzylidene and phenothiazinyl groups, is expected to influence its biological activity significantly.

1. Antimicrobial Activity

Thiazolidin-4-one derivatives are known for their antimicrobial properties. Recent studies have shown that modifications to the thiazolidinone structure can enhance antimicrobial efficacy against various pathogens. For instance, compounds similar to the one have demonstrated significant activity against Gram-positive bacteria and fungi, including strains of Candida albicans .

CompoundActivity TypeTarget OrganismIC50 (µM)
Example AAntimicrobialStaphylococcus aureus15
Example BAntifungalCandida albicans20

2. Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been extensively studied. Compounds in this class have shown promising results in inhibiting cancer cell proliferation across various cancer types, including colon and breast cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

3. Anti-inflammatory Effects

Thiazolidinones have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. For example, compounds similar to the one discussed have been noted for their ability to reduce levels of TNF-alpha and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.

4. Antidiabetic Activity

Some thiazolidinone derivatives are known to act as PPARγ agonists, which play a crucial role in glucose metabolism and insulin sensitivity. This activity makes them candidates for antidiabetic therapies . Studies indicate that these compounds can lower blood glucose levels effectively in diabetic models.

Study 1: Synthesis and Evaluation

A recent study synthesized several thiazolidinone derivatives and evaluated their bioactivity using various assays. The most active derivative exhibited an IC50 value of 0.54 µM against Escherichia coli, indicating strong antibacterial activity .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of thiazolidinones. It was found that these compounds induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The compound can be synthesized via a condensation reaction between a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) and an oxo-compound (e.g., 3-methoxybenzaldehyde) under acidic conditions. A typical procedure involves refluxing the reactants in a DMF/acetic acid mixture with sodium acetate as a base, followed by recrystallization . For the phenothiazine-containing side chain, alkylation or acylation of 10H-phenothiazine with a propyl ketone intermediate may be required .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

  • Methodology : The Z-configuration is determined using X-ray crystallography (e.g., SHELXL refinement ) or nuclear Overhauser effect (NOE) spectroscopy in NMR. For example, NOE interactions between the methoxy group and the thiazolidinone ring protons confirm the spatial proximity characteristic of the Z-isomer .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the methoxybenzylidene (δ ~3.8 ppm for OCH3), thioxo group (δ ~160-170 ppm for C=S), and phenothiazine protons (aromatic δ ~6.5-7.5 ppm) .
  • IR : Confirm C=O (1680-1720 cm⁻¹) and C=S (1200-1250 cm⁻¹) stretches .
  • HRMS : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reactivity or spectral anomalies)?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties, such as charge distribution on the thiazolidinone ring, to explain regioselectivity in substitution reactions . For spectral mismatches, compare computed vs. experimental NMR/IR spectra using tools like Gaussian or ORCA .

Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?

  • Methodology :

  • Solubility : Use co-solvents (e.g., DMSO:water mixtures) or formulate as a cyclodextrin inclusion complex.
  • Stability : Conduct pH-dependent degradation studies (e.g., HPLC monitoring under acidic/neutral conditions) to identify labile sites (e.g., thioxo group oxidation) .

Q. How does the phenothiazine moiety influence the compound’s electronic and steric properties?

  • Methodology :

  • Electron Density Analysis : Use Hirshfeld surface analysis (via CrystalExplorer) to map intermolecular interactions influenced by phenothiazine’s electron-rich sulfur and nitrogen atoms .
  • Steric Effects : Compare X-ray structures of analogs with/without the phenothiazine group to assess conformational changes in the thiazolidinone ring .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodology :

  • Kinetic Assays : Measure IC50 values under varied substrate/enzyme concentrations to distinguish competitive vs. non-competitive inhibition.
  • Docking Studies : Use AutoDock Vina to simulate binding poses with target enzymes (e.g., tyrosine kinases), guided by the compound’s crystallographic data .

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